molecular formula C15H13NO6 B291304 Dimethyl 5-(2-furoylamino)isophthalate

Dimethyl 5-(2-furoylamino)isophthalate

Cat. No.: B291304
M. Wt: 303.27 g/mol
InChI Key: DNUWDNULJNLBHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 5-(2-furoylamino)isophthalate is an isophthalate derivative functionalized with a 2-furoylamino substituent at the 5-position. The compound’s structure combines a rigid isophthalate core with a heterocyclic furoyl group, which may influence its crystallinity, solubility, and reactivity. Applications could span materials science (e.g., coordination polymers) or pharmaceutical intermediates, depending on substituent effects .

Properties

Molecular Formula

C15H13NO6

Molecular Weight

303.27 g/mol

IUPAC Name

dimethyl 5-(furan-2-carbonylamino)benzene-1,3-dicarboxylate

InChI

InChI=1S/C15H13NO6/c1-20-14(18)9-6-10(15(19)21-2)8-11(7-9)16-13(17)12-4-3-5-22-12/h3-8H,1-2H3,(H,16,17)

InChI Key

DNUWDNULJNLBHH-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC(=CC(=C1)NC(=O)C2=CC=CO2)C(=O)OC

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)NC(=O)C2=CC=CO2)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Features

The substituent at the 5-position defines key differences among analogs (Table 1):

Table 1: Structural Comparison of Dimethyl 5-Substituted Isophthalates

Compound Name Substituent Molecular Formula Molecular Weight CAS Number
Dimethyl 5-(benzylamino)isophthalate Benzylamino C₁₇H₁₇NO₄ 299.33 Not provided
Dimethyl 5-(chloropropanoylamino)isophthalate 2-Chloropropanoylamino C₁₃H₁₄ClNO₅ 299.71 956576-41-3
Dimethyl 5-fluoroisophthalate Fluorine C₁₀H₇FO₄ Not provided 17449-48-8
Dimethyl 5-(propionylamino)isophthalate Propionylamino C₁₃H₁₅NO₅ 265.26 198284-02-5

Key Observations :

  • Its crystal structure exhibits a 3D hydrogen-bonded network (N–H⋯O), enhancing thermal stability .
  • Chloropropanoylamino derivative (C₁₃H₁₄ClNO₅): The electronegative chlorine atom introduces polarity and reactivity (e.g., nucleophilic substitution). However, it raises toxicity concerns (classified as irritant, Xi) .
  • Fluoroisophthalate (C₁₀H₇FO₄): Fluorine’s electronegativity may improve metabolic stability in pharmaceutical contexts but requires careful handling due to inhalation/skin hazards .
  • Propionylamino derivative (C₁₃H₁₅NO₅): The aliphatic propionyl group likely enhances solubility in organic solvents compared to aromatic substituents .

Key Observations :

  • Chloro and fluoro derivatives exhibit higher hazards due to halogen atoms, necessitating strict safety protocols (e.g., fume hoods, PPE) .
  • Benzylamino and propionylamino analogs may be safer for laboratory use, though formal toxicity data is lacking .

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